2-Amino-N-tert-butylbenzamide
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of related compounds, such as N-unsubstituted 2-aminobenzamides, has been extensively studied using spectroscopic and X-ray crystallographic techniques. These studies reveal significant information regarding intramolecular hydrogen bonding and structural flexibility (Mphahlele et al., 2017).
Chemical Reactions and Properties
2-Amino-N-tert-butylbenzamide can undergo various chemical reactions due to its functional groups. For example, the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite demonstrates the compound's reactivity and the role of tert-butyl nitrite in synthesis processes (Wang et al., 2018).
Physical Properties Analysis
The physical properties of 2-Amino-N-tert-butylbenzamide derivatives, such as solubility, melting point, and crystal structure, have been analyzed in various studies. For instance, the crystallographic study of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate reveals details about molecular arrangement and intermolecular interactions (Singh et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-Amino-N-tert-butylbenzamide, such as reactivity towards different reagents, stability under various conditions, and the ability to form complexes with metals or other organic compounds, can be inferred from related compounds. Studies such as the synthesis and characterization of new aromatic polyimides based on derivatives and various aromatic dianhydrides highlight the versatility and reactivity of similar compounds (Yang et al., 2004).
Scientific Research Applications
Application 1: Development of Fluorescent Probes
- Summary of the Application: “2-Amino-N-tert-butylbenzamide” has been used in the development of highly tunable bimane-based fluorescent probes . These probes are designed with varied electronic properties and show tunable absorption and emission in the visible region with large Stokes shifts .
- Methods of Application: The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
- Results or Outcomes: One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The diagnostic potential of the probe has been demonstrated in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Application 2: Development of Dual Inhibitors for Bcr-Abl and Histone Deacetylase
- Summary of the Application: “2-Amino-N-tert-butylbenzamide” has been used in the design and synthesis of novel compounds that act as dual inhibitors for Bcr-Abl and histone deacetylase (HDAC) . These dual inhibitors have potential applications in cancer drug development .
- Methods of Application: The designed compounds were synthesized and tested for their inhibitory activity against Bcr-Abl and HDAC1 . The combination of Bcr-Abl and HDAC inhibitory activity in one molecule is a novel approach in cancer drug development .
- Results or Outcomes: The representative dual Bcr-Abl/HDAC inhibitors, compounds 6a and 6m, showed potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 in cellular assays . This work may lay the foundation for developing dual Bcr-Abl/HDAC inhibitors as potential anticancer therapeutics .
Safety And Hazards
properties
IUPAC Name |
2-amino-N-tert-butylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBZJCBYHUVKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333788 | |
Record name | 2-Amino-N-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-tert-butylbenzamide | |
CAS RN |
1203-89-0 | |
Record name | 2-Amino-N-tert-butylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40333788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.